molecular formula C10H8Br2N4O2 B13857889 O,O'-Bis(5-bromopyrimidin-2-yl)glycol

O,O'-Bis(5-bromopyrimidin-2-yl)glycol

Cat. No.: B13857889
M. Wt: 376.00 g/mol
InChI Key: ITCWLFQPBZOBCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves the reaction of 5-bromopyrimidine with ethylene glycol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

O,O’-Bis(5-bromopyrimidin-2-yl)glycol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

O,O’-Bis(5-bromopyrimidin-2-yl)glycol has several applications in scientific research, including:

    Chemistry: Used as a reference standard and in the synthesis of other chemical compounds.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, although not used in commercial drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

O,O’-Bis(5-bromopyrimidin-2-yl)glycol can be compared with other similar compounds, such as:

O,O’-Bis(5-bromopyrimidin-2-yl)glycol is unique due to its specific combination of bromopyrimidine and glycol moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H8Br2N4O2

Molecular Weight

376.00 g/mol

IUPAC Name

5-bromo-2-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidine

InChI

InChI=1S/C10H8Br2N4O2/c11-7-3-13-9(14-4-7)17-1-2-18-10-15-5-8(12)6-16-10/h3-6H,1-2H2

InChI Key

ITCWLFQPBZOBCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)OCCOC2=NC=C(C=N2)Br)Br

Origin of Product

United States

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